Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate
CAS No.:
Cat. No.: VC15972209
Molecular Formula: C5H9BF3KO2
Molecular Weight: 208.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H9BF3KO2 |
|---|---|
| Molecular Weight | 208.03 g/mol |
| IUPAC Name | potassium;2-(1,3-dioxolan-2-yl)ethyl-trifluoroboranuide |
| Standard InChI | InChI=1S/C5H9BF3O2.K/c7-6(8,9)2-1-5-10-3-4-11-5;/h5H,1-4H2;/q-1;+1 |
| Standard InChI Key | HUPMIFQWTUXUPL-UHFFFAOYSA-N |
| Canonical SMILES | [B-](CCC1OCCO1)(F)(F)F.[K+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate is systematically named potassium;2-(1,3-dioxolan-2-yl)ethyl-trifluoroboranuide under IUPAC conventions . Its molecular formula reflects the presence of a trifluoroborate anion () coordinated to a potassium cation, with a 2-(1,3-dioxolan-2-yl)ethyl substituent. The compound’s CAS registry number (1427190-91-7) and synonyms, such as potassium dioxolanylethyltrifluoroborate, are cataloged in PubChem and chemical supplier databases .
Structural Analysis
The compound’s 2D structure features a boron atom bonded to three fluorine atoms and an ethyl group terminated by a 1,3-dioxolane ring (a five-membered cyclic ether). This dioxolane moiety introduces electron-donating effects and steric protection, which modulate the reactivity of the trifluoroborate group . Computational descriptors from PubChem indicate a polar surface area (PSA) of 18.46 Ų and a LogP value of 1.596, suggesting moderate hydrophobicity compatible with both aqueous and organic media .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 208.03 g/mol | |
| CAS Number | 1427190-91-7 | |
| Exact Mass | 208.02800 | |
| LogP | 1.596 |
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate serves as a coupling partner in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds between aryl halides and the dioxolane-functionalized ethyl group. The dioxolane ring enhances solubility in ethereal solvents (e.g., THF, dioxane), facilitating homogeneous reaction conditions and improving yields .
Functional Group Compatibility
The compound’s stability toward protic solvents and mild acidic/basic conditions allows its use in multi-step syntheses. For example, the dioxolane group can be selectively hydrolyzed post-coupling to reveal a diol or ketone functionality, enabling further derivatization .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 | Avoid ingestion; seek medical attention if swallowed. |
| H315 | Wear protective gloves and clothing. |
| H319 | Use eye protection; rinse immediately if exposed. |
| H335 | Ensure adequate ventilation; avoid dust inhalation. |
Comparative Analysis with Related Trifluoroborates
The structural uniqueness of Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate becomes evident when compared to analogous potassium trifluoroborate salts:
Table 3: Comparison of Potassium Trifluoroborate Salts
| Compound Name | CAS Number | Key Feature | Application |
|---|---|---|---|
| Potassium Vinyltrifluoroborate | 13759-92-5 | Vinyl group for sp² hybridization | Cross-coupling with aryl halides |
| Potassium Benzyltrifluoroborate | 1018016-54-8 | Benzyl group for aromatic coupling | Synthesis of biaryl structures |
| Potassium (2-(1,3-Dioxolan-2-yl)ethyl)trifluoroborate | 1427190-91-7 | Dioxolane-enhanced solubility | Reactions requiring polar solvents |
The dioxolane moiety in the subject compound distinguishes it by offering improved solubility in polar aprotic solvents, a trait less pronounced in vinyl- or benzyl-substituted analogs .
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